molecular formula C19H18ClN3O4S B2668754 methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1251550-20-5

methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2668754
CAS No.: 1251550-20-5
M. Wt: 419.88
InChI Key: AMFLGDWCJCUSIW-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and is substituted with a chlorobenzyl group, a methyl group, and a phenylsulfamoyl group. The presence of these diverse functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or diketone, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazole derivative.

    Sulfamoylation: The N-methyl-N-phenylsulfamoyl group is typically introduced through the reaction of the pyrazole derivative with N-methyl-N-phenylsulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to form the carboxylate ester, which can be achieved using standard esterification techniques with methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, or antimicrobial drugs.

    Biology: It may be used as a tool compound to study biological pathways and mechanisms, especially those involving sulfamoyl groups.

    Materials Science: The unique structural features of this compound could make it useful in the design of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial applications.

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group could play a crucial role in binding to the active site of enzymes, while the pyrazole ring might interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate: can be compared with other pyrazole derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound, particularly the presence of the sulfamoyl group and the specific substitution pattern on the pyrazole ring, distinguishes it from other similar compounds. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-22(15-9-4-3-5-10-15)28(25,26)18-16(19(24)27-2)13-23(21-18)12-14-8-6-7-11-17(14)20/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFLGDWCJCUSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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